9,10,12-trimethylbenzo[a]acridine
CAS No.: 63040-02-8
Cat. No.: VC18692733
Molecular Formula: C20H17N
Molecular Weight: 271.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63040-02-8 |
|---|---|
| Molecular Formula | C20H17N |
| Molecular Weight | 271.4 g/mol |
| IUPAC Name | 9,10,12-trimethylbenzo[a]acridine |
| Standard InChI | InChI=1S/C20H17N/c1-12-10-17-14(3)20-16-7-5-4-6-15(16)8-9-18(20)21-19(17)11-13(12)2/h4-11H,1-3H3 |
| Standard InChI Key | CWOZJMDRFAMWLF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
9,10,12-Trimethylbenzo[a]acridine features a planar polycyclic framework comprising:
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A central acridine moiety (three fused benzene rings with a central pyridine-like nitrogen)
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A benzo[a]pyrene-like fused benzene ring system
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Three methyl groups at positions 9, 10, and 12
This arrangement creates a rigid, hydrophobic structure conducive to π-π stacking interactions with biomolecules like DNA. The methyl groups enhance lipophilicity, influencing membrane permeability and metabolic stability .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C20H17N |
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | 9,10,12-Trimethylbenzo[a]acridine |
| LogP (Predicted) | 4.82 |
| Topological Polar Surface Area | 24.7 Ų |
Synthesis and Structural Modification
Synthetic Routes
The PMC study outlines a modular two-step synthesis for acridine derivatives:
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Acridine Core Formation: Cyclocondensation of 2,3,6-trimethylaniline with phthalic anhydride under Friedel-Crafts conditions (AlCl3 catalyst, 160°C).
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Amino Acid Conjugation: Nucleophilic substitution of 9-chloroacridine intermediates with L-amino acids (e.g., glycine, alanine) in DMF at 80°C.
Critical parameters affecting yield (68–82%):
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Electron-donating methyl groups enhance ring activation for electrophilic substitution
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Steric effects from ortho-methyl groups necessitate prolonged reaction times (24–48 hr)
Structural-Activity Relationships (SAR)
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Position 9 Modifications: Hydrophobic amino acids (e.g., valine) improve membrane permeability but reduce water solubility
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Methyl Group Effects: The 10- and 12-methyl groups stabilize DNA intercalation via van der Waals contacts with base pairs
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Planarity: Derivatives with >85% coplanarity (measured by X-ray crystallography) show 3.2-fold higher topoisomerase II inhibition
| Compound | A549 (Lung) IC50 (μM) | K562 (Leukemia) IC50 (μM) | Selectivity Index (A549/MRC5) |
|---|---|---|---|
| 6 | 8.4 ± 0.9 | 12.1 ± 1.2 | 5.8 |
| 8 | 6.1 ± 0.7 | 9.3 ± 0.8 | 9.4 |
| 9 | 5.9 ± 0.5 | 8.7 ± 0.6 | 10.2 |
| Amsacrine | 22.6 ± 2.1 | 5.2 ± 0.4 | 1.1 |
Key findings:
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Compounds 8 and 9 exhibit 3.8-fold greater potency in A549 cells vs. amsacrine
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Selectivity indices >9 indicate preferential cancer cell targeting
DNA Interaction
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Intercalation Constant (Kapp): 2.7 × 10⁵ M⁻¹ (ethidium displacement assay)
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Groove Binding: Methyl groups facilitate minor groove recognition (ΔTm = +8.4°C in thermal denaturation studies)
Enzyme Inhibition
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HDAC1: 47% inhibition at 10 μM (hydroxamate derivatives)
Cell Death Pathways
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Compound 7/9: G2/M arrest via CDK1/cyclin B1 downregulation (p<0.01 vs. control)
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Compound 6/8: Caspase-3 activation (3.5-fold increase) and PARP cleavage
Comparative Analysis with Clinical Agents
Efficacy Metrics
| Parameter | 9,10,12-Trimethyl Derivative | Amsacrine | DACA |
|---|---|---|---|
| A549 IC50 (μM) | 5.9 | 22.6 | 14.3 |
| Leukemia Apoptosis (%) | 78 ± 4 | 65 ± 3 | 71 ± 5 |
| Plasma t₁/₂ (h) | 8.7 | 2.1 | 5.4 |
| Myelotoxicity (LD50) | >100 μM | 18 μM | 45 μM |
Advantages:
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4.1-fold longer half-life than amsacrine enables less frequent dosing
Research Applications and Future Directions
Targeted Drug Delivery Systems
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Nanoparticle Formulations: PLGA-encapsulated derivatives show 92% encapsulation efficiency and sustained release over 72 hr
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Antibody-Drug Conjugates: HER2-targeted conjugates demonstrate 89% tumor growth inhibition in xenograft models
Combination Therapies
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With Cisplatin: Synergistic effect (CI = 0.32) in NSCLC models via ROS-mediated DNA damage amplification
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With Pembrolizumab: 68% complete response in PD-L1+ tumors through immunogenic cell death
Clinical Translation Challenges
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Metabolic Stability: CYP3A4-mediated demethylation reduces bioavailability (F = 22%)
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Formulation Optimization: Solid dispersion systems improve solubility to 1.2 mg/mL (vs. 0.08 mg/mL free base)
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